molecular formula C9H7N3O B2583099 4-Methoxy-1H-indazole-3-carbonitrile CAS No. 1264481-61-9

4-Methoxy-1H-indazole-3-carbonitrile

Cat. No.: B2583099
CAS No.: 1264481-61-9
M. Wt: 173.175
InChI Key: SMRHMSROBNZWIA-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indazole-3-carbonitrile is a synthetic compound used in scientific experiments. It has potential applications in the preparation of indazole-pyridine based protein kinase/Akt inhibitors .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes this compound, involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the molecular formula C9H7N3O . The InChI representation of the molecule is InChI=1S/C8H8N2O/c1-11-8-6-4-2-3-5-7 (6)9-10-8/h2-5H,1H3, (H,9,10) .


Chemical Reactions Analysis

The chemical reactions involving 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Novel Drug Development

Indazole derivatives, including structures related to 4-Methoxy-1H-indazole-3-carbonitrile, have been identified as potent scaffolds in drug discovery due to their diverse biological activities. These compounds have shown promise in anticancer, anti-inflammatory, antimicrobial, and antiviral applications. The versatility of indazole derivatives in drug development is attributed to their structural flexibility, allowing for the synthesis of compounds with targeted pharmacological properties (Denya, Malan, & Joubert, 2018; Wan, He, Li, & Tang, 2019).

Material Science and Corrosion Inhibition

The triazole derivatives, which share a similar heterocyclic core with indazole compounds, have been extensively studied for their potential in material science and as corrosion inhibitors. Their application in protecting metals and alloys in aggressive environments highlights the potential utility of related indazole derivatives, including this compound, in developing new materials with enhanced durability and performance (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).

Catalysis and Organic Synthesis

Indazole and triazole compounds are pivotal in catalysis and organic synthesis, facilitating the development of novel synthetic pathways and materials. Their use in creating functionalized scaffolds for further chemical modification underscores the importance of these heterocycles in expanding the toolkit available for synthetic chemists and material scientists (Shiri, Bayat, & Kochia, 2021).

Environmental Applications

The nitrogen-doped porous polymers derived from triazole and indazole derivatives demonstrate significant potential in environmental applications, such as CO2 capture and conversion. These materials offer a sustainable solution to mitigating CO2 emissions, highlighting the broader impact of research on indazole derivatives beyond pharmacological uses (Mukhtar et al., 2020).

Future Directions

While the specific future directions for 4-Methoxy-1H-indazole-3-carbonitrile are not explicitly mentioned in the search results, the field of indazole-containing heterocyclic compounds is a promising area of research with potential applications in various medicinal fields .

Properties

IUPAC Name

4-methoxy-1H-indazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-13-8-4-2-3-6-9(8)7(5-10)12-11-6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRHMSROBNZWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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